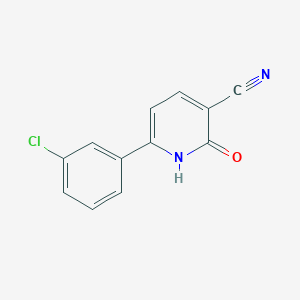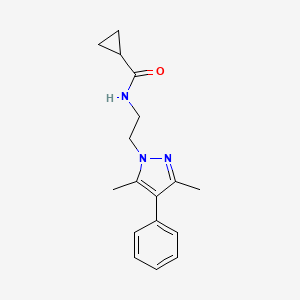![molecular formula C12H14N2OS B2377475 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one CAS No. 380345-97-1](/img/structure/B2377475.png)
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” is a chemical compound that belongs to the class of heterocyclic organic compounds known as thiazines . Thiazines are a group of compounds that contain a nitrogen and sulfur atoms in a six-member ring . They are known to be important constituents of many biomolecules and drugs .
Synthesis Analysis
The synthesis of thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, can be achieved through various methods. One such method involves the oxidation of dithiocarbamates, thiocarbamates, and thiourea derivatives to the disulphides with iodine . In the presence of trifluoroacetic acid, these lose sulfur, giving the thiocarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” can be determined using various techniques such as X-ray single diffractometry . The charge flipping algorithm has been used in the structure determination of the complex, which exhibits positional disorder in three of its atoms .Chemical Reactions Analysis
The chemical reactions involving “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” can be complex. For instance, in the presence of trifluoroacetic acid, some dithiocarbamates, thiocarbamates, and thiourea derivatives have been oxidised to the disulphides with iodine . These lost sulphur giving the thiocarbonyl derivatives .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activities
Compounds with similar structures have shown antibacterial and antimycobacterial activities . These compounds can inhibit the growth of bacteria and mycobacteria, which can be useful in treating various bacterial infections.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . They can potentially be used to reduce inflammation in the body, which is beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases.
Antitumor Activity
The derivatives of similar compounds have shown antitumor activities . This suggests that they could potentially be used in cancer treatment.
Antidiabetic Activity
These compounds have also demonstrated antidiabetic activities . They could potentially be used in the treatment of diabetes by helping to regulate blood sugar levels.
Antioxidant Activity
Compounds with similar structures have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antifungal and Antihelmintic Activities
These compounds have shown antifungal and antihelmintic activities . They can inhibit the growth of fungi and parasites, which can be useful in treating various fungal infections and parasitic infestations.
Direcciones Futuras
Thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their biological activities, and exploring their potential applications in the treatment of various diseases .
Mecanismo De Acción
Target of Action
For instance, some thiazine derivatives have been identified as inhibitors of Trypanosoma brucei 427 , and others have been found to inhibit factor IXa . These targets play crucial roles in parasitic infections and blood coagulation, respectively.
Mode of Action
Thiazine derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of the target’s function . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
These could potentially include pathways related to parasitic infections and blood coagulation, among others .
Result of Action
Given the potential targets of thiazine derivatives, the effects could potentially include the inhibition of parasitic infections and modulation of blood coagulation .
Propiedades
IUPAC Name |
1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(15)10-3-5-11(6-4-10)14-12-13-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABGNRIOKVTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B2377392.png)

![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2377401.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)


![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)
![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)
